N-methyl-4-(trifluoromethyl)-N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyridin-2-amine
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Overview
Description
N-methyl-4-(trifluoromethyl)-N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(trifluoromethyl)-N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyridin-2-amine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the piperidine moiety. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(trifluoromethyl)-N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used to study its interactions with biological molecules, such as proteins and enzymes. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine
In medicine, N-methyl-4-(trifluoromethyl)-N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyridin-2-amine may be investigated for its therapeutic properties. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its applications could extend to fields like electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-methyl-4-(trifluoromethyl)-N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(trifluoromethyl)-N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyridin-2-amine shares similarities with other compounds containing trifluoromethyl groups, pyrazole rings, or piperidine moieties.
- Examples include N-methyl-4-(trifluoromethyl)pyridin-2-amine and N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyridin-2-amine.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H26F3N5O2S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-methyl-4-(trifluoromethyl)-N-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyridin-2-amine |
InChI |
InChI=1S/C19H26F3N5O2S/c1-13-18(14(2)26(4)24-13)30(28,29)27-9-6-15(7-10-27)12-25(3)17-11-16(5-8-23-17)19(20,21)22/h5,8,11,15H,6-7,9-10,12H2,1-4H3 |
InChI Key |
NSESQNNUKSXPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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